N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-[4-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-28(24,25)21-14-8-6-13(7-9-14)15-12-16(18-5-3-11-27-18)22(20-15)19(23)17-4-2-10-26-17/h2-11,16,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUAYSAWHHJCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a furan moiety, thiophene ring, and a pyrazole core. Its molecular formula is with a molecular weight of 351.4 g/mol. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups facilitate hydrogen bonding , hydrophobic interactions , and π-π stacking , which are critical for modulating the activity of these targets .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiophene moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit cancer cell proliferation through specific pathways involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial properties. It has been reported to inhibit various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . This activity is attributed to its ability to disrupt bacterial DNA synthesis by inhibiting DNA gyrase, an essential enzyme for bacterial replication.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown significant anti-inflammatory effects. Studies demonstrate that it stabilizes red blood cell membranes, indicating potential for treating inflammatory conditions .
Case Studies
- Anticancer Study : A recent investigation into the efficacy of pyrazole derivatives revealed that compounds similar to this compound exhibited selective cytotoxicity against colorectal carcinoma cells (HCT116), with an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Research : A study focusing on benzofuran–pyrazole compounds demonstrated their capacity to inhibit E. coli DNA gyrase B effectively, suggesting a mechanism for their antimicrobial action. The most potent derivative showed an IC50 comparable to established antibiotics like ciprofloxacin .
Preparation Methods
Preparation of 3-(4-Nitrophenyl)-5-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole
The pyrazole ring is constructed via cyclocondensation of 3-(4-nitrophenyl)-1-(thiophen-2-yl)propane-1,3-dione (1) with hydrazine hydrate.
- Diketone synthesis : Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by Friedel-Crafts acylation with 4-nitroacetophenone in the presence of AlCl₃.
- Cyclocondensation : The diketone reacts with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours), yielding the dihydropyrazole intermediate (2) .
Optimization Data :
| Parameter | Tested Range | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, MeOH, THF | EtOH | 78 |
| Temperature (°C) | 60–90 | 78 | 78 |
| Reaction Time (h) | 4–12 | 8 | 78 |
Characterization of (2) :
- Mp : 162–164°C
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.52 (dd, J = 5.2, 1.2 Hz, 1H, Thiophene-H), 7.12 (dd, J = 3.6, 1.2 Hz, 1H, Thiophene-H), 6.95 (dd, J = 5.2, 3.6 Hz, 1H, Thiophene-H), 5.42 (dd, J = 11.6, 4.4 Hz, 1H, Pyrazole-H), 3.82–3.75 (m, 1H, CH₂), 3.32–3.25 (m, 1H, CH₂).
N-Acylation with Furan-2-Carbonyl Chloride
Introduction of the Furan-2-Carbonyl Group
The free NH group of the dihydropyrazole (2) undergoes acylation with furan-2-carbonyl chloride (3) to yield 1-(furan-2-carbonyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (4) .
- Base : Triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM).
- Temperature : 0°C to room temperature (RT), 4 hours.
Optimization Data :
| Parameter | Tested Range | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Acylating Agent | Furan-2-COCl, Furan-2-COBr | Furan-2-COCl | 85 |
| Solvent | DCM, THF, EtOAc | DCM | 85 |
Characterization of (4) :
- Mp : 148–150°C
- IR (KBr) : 1725 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
- ¹³C NMR (100 MHz, CDCl₃) : δ 160.2 (C=O), 148.9 (Furan-C), 142.3 (Thiophene-C), 128.7–124.3 (Ar-C), 61.8 (Pyrazole-CH₂).
Reduction of Nitro Group to Amine
Catalytic Hydrogenation of (4)
The nitro group in (4) is reduced to an amine using hydrogen gas and a palladium catalyst, yielding 3-(4-aminophenyl)-1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (5) .
- Catalyst : 10% Pd/C (5 mol%).
- Solvent : Ethanol/ethyl acetate (1:1).
- Pressure : 50 psi H₂, RT, 12 hours.
Optimization Data :
| Parameter | Tested Range | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 2–10 mol% | 5 mol% | 92 |
| Solvent | EtOH, MeOH, EtOAc | EtOH/EtOAc (1:1) | 92 |
Characterization of (5) :
- Mp : 135–137°C
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (s, 2H, NH₂), 5.38 (dd, J = 11.6, 4.4 Hz, 1H, Pyrazole-H), 3.80–3.72 (m, 1H, CH₂), 3.30–3.22 (m, 1H, CH₂).
Sulfonylation with Methanesulfonyl Chloride
Formation of Methanesulfonamide
The primary amine in (5) reacts with methanesulfonyl chloride (6) in the presence of a base to furnish the final product (7) .
- Base : Pyridine (3 equiv) in DCM.
- Temperature : 0°C to RT, 2 hours.
Optimization Data :
| Parameter | Tested Range | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Base | Pyridine, Et₃N, NaHCO₃ | Pyridine | 88 |
| Solvent | DCM, THF, MeCN | DCM | 88 |
Characterization of (7) :
- Mp : 198–200°C
- HRMS (ESI) : m/z calc. for C₂₁H₁₈N₃O₄S₂ [M+H]⁺: 464.0745; found: 464.0748.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.88 (d, J = 8.8 Hz, 2H, Ar-H), 7.50 (dd, J = 5.2, 1.2 Hz, 1H, Thiophene-H), 7.10 (dd, J = 3.6, 1.2 Hz, 1H, Thiophene-H), 6.92 (dd, J = 5.2, 3.6 Hz, 1H, Thiophene-H), 5.40 (dd, J = 11.6, 4.4 Hz, 1H, Pyrazole-H), 3.80–3.72 (m, 1H, CH₂), 3.30–3.22 (m, 1H, CH₂), 3.15 (s, 3H, SO₂CH₃).
Challenges and Process Optimization
Regioselectivity in Pyrazole Formation
The cyclocondensation step must be carefully controlled to avoid regioisomeric byproducts. Using excess hydrazine (1.2 equiv) and maintaining a reaction temperature below 80°C minimizes the formation of 1,5-dihydro isomers.
Purification of Sulfonamide Intermediate
Flash chromatography (SiO₂, hexane/EtOAc 7:3) effectively separates the sulfonamide product from unreacted amine and sulfonyl chloride residues.
Q & A
Q. What are the common synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Claisen-Schmidt condensation between a furan-2-carbonyl derivative and a thiophen-2-yl ketone to form a chalcone intermediate.
- Step 2 : Cyclization with hydrazine derivatives under acidic or basic conditions to form the pyrazoline ring.
- Step 3 : Sulfonylation of the aromatic amine group using methanesulfonyl chloride.
Critical Parameters :
- Temperature : Optimal cyclization occurs at 80–100°C (lower temperatures result in incomplete reactions).
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar solvents.
- Catalysts : Acidic conditions (e.g., HCl) improve cyclization yields .
Table 1 : Representative Yields Under Different Conditions
| Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ethanol | 70 | 65 | |
| 2 | DMF | 100 | 78 | |
| 3 | Dichloromethane | 25 | 92 |
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring conformations (e.g., pyrazoline protons at δ 3.5–4.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 485.57 for C₂₃H₂₃N₃O₅S₂).
- X-ray Crystallography : Resolves diastereomeric configurations and hydrogen-bonding networks. SHELXL refinement is recommended for high-resolution data .
Table 2 : Key Spectroscopic Data from Literature
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| ¹H NMR | Thiophene protons at δ 7.2–7.5 ppm | |
| IR | Sulfonamide S=O stretch at 1150–1300 cm⁻¹ | |
| X-ray | Dihedral angle: 85.3° between pyrazole and phenyl |
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict bioactivity and electronic properties?
- Density Functional Theory (DFT) : Use Multiwfn to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, which correlate with reactivity and binding affinity. For example, a low HOMO-LUMO gap (≤3 eV) suggests high electrophilicity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like cyclooxygenase-2 (COX-2). Key residues (e.g., Arg120, Tyr355) often form hydrogen bonds with the sulfonamide group .
Table 3 : Computational Parameters for Docking Studies
| Software | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| AutoDock Vina | COX-2 | -8.9 ± 0.3 | |
| Schrödinger | HDAC8 | -7.5 ± 0.5 |
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Comparative Assays : Re-evaluate activity under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to confirm target engagement. For instance, inconsistent COX-2 inhibition data may arise from differences in enzyme purity or assay buffers .
- QSAR Modeling : Relate structural features (e.g., logP, polar surface area) to activity trends across studies .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Catalysts : Use (R)-BINOL-derived catalysts in asymmetric cyclization to favor specific diastereomers.
- Chromatographic Separation : Chiral HPLC with cellulose-based columns resolves enantiomers (e.g., Chiralpak IC).
- Crystallization-Induced Diastereomer Transformation : Recrystallize intermediates with chiral auxiliaries (e.g., tartaric acid) .
Data Contradiction Analysis Example
Issue : Discrepancies in COX-2 inhibition IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM).
Resolution :
Validate enzyme source (human recombinant vs. murine).
Standardize assay protocols (e.g., pre-incubation time, substrate concentration).
Cross-check using SPR to measure direct binding constants, bypassing enzymatic activity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
